(R)-2-Amino-5-bromopentanoic acid

Chiral Chemistry Asymmetric Synthesis Peptide Synthesis

Chiral synthesis projects fail when racemic or wrong-enantiomer amino acid derivatives introduce stereochemical uncertainty. (R)-2-Amino-5-bromopentanoic acid (CAS 212690-30-7) provides a defined (R)-configuration essential for reproducible asymmetric outcomes. • Enantiopure building block for stereospecific peptide & heterocycle synthesis • Terminal bromine enables selective nucleophilic derivatization for bioconjugates • Verified stereochemical integrity with batch-to-batch QC consistency

Molecular Formula C5H10BrNO2
Molecular Weight 196.04 g/mol
Cat. No. B11903571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-5-bromopentanoic acid
Molecular FormulaC5H10BrNO2
Molecular Weight196.04 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CBr
InChIInChI=1S/C5H10BrNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m1/s1
InChIKeyKMDWDDWAOAVFJH-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (R)-2-Amino-5-bromopentanoic Acid


(R)-2-Amino-5-bromopentanoic acid (CAS 212690-30-7) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C₅H₁₀BrNO₂ and a molecular weight of 196.04 g/mol [1]. It is characterized by a primary amine and a carboxylic acid group on a five-carbon aliphatic chain, with a stereocenter at the 2-position (R-configuration) and a terminal bromine atom [2]. This compound is exclusively intended for research and development, including use as a chiral building block in organic synthesis, and is not for direct human use [2].

Why (R)-Enantiomer Cannot Be Replaced


Procurement of a specific stereoisomer is non-negotiable for chiral applications because enantiomers can exhibit profoundly different interactions with other chiral entities, such as enzymes, receptors, or chiral catalysts. Substituting (R)-2-Amino-5-bromopentanoic acid (CAS 212690-30-7) with its (S)-enantiomer (CAS 53048-85-4) or a racemic mixture (5-Bromo-DL-norvaline) introduces an uncontrolled variable that can invalidate stereospecific synthetic outcomes or lead to erroneous biological results. The unique (R)-configuration is critical for maintaining the intended three-dimensional geometry in derived compounds, such as chiral peptides or complex molecular frameworks [1].

Key Differentiators Against Analogs


Stereochemical Configuration and Enantiopurity

The primary differentiator for procurement is the defined (R)-stereochemistry at the alpha carbon. The target compound is specifically (R)-2-Amino-5-bromopentanoic acid (CAS 212690-30-7) [1], in contrast to its enantiomer, (S)-2-Amino-5-bromopentanoic acid (CAS 53048-85-4) . This is a fundamental structural difference. Commercial availability includes material with a specified minimum purity of 95% or 98% [2].

Chiral Chemistry Asymmetric Synthesis Peptide Synthesis

Terminal Bromine as a Synthetic Handle

The presence of a terminal bromine atom on the (R)-2-Amino-5-bromopentanoic acid molecule distinguishes it from the non-halogenated analog, L-Norvaline (C₅H₁₁NO₂, MW 117.15 g/mol) [1]. The bromine atom provides a versatile reactive site for further chemical derivatization via nucleophilic substitution or cross-coupling reactions, enabling the installation of diverse functional groups or conjugation to other molecular entities.

Organic Synthesis Bioconjugation Peptide Chemistry

Utility in Chiral Heterocycle Synthesis

A protected derivative of 2-amino-5-bromopentanoic acid, prepared from L-glutamic acid, has been reported as an intermediate in the synthesis of protected L-proline [1]. The reaction with sodium hydride in tetrahydrofuran (THF) was described as proceeding in 'high yield' [1]. This demonstrates a proven, documented utility in constructing chiral heterocyclic frameworks, which is a specific application not shared by the non-halogenated parent amino acid L-Norvaline or L-Glutamic acid.

Heterocyclic Chemistry Proline Synthesis Chiral Building Blocks

Primary Research Applications


Asymmetric Synthesis of Chiral Heterocycles

The defined (R)-configuration makes this compound a valuable building block for the asymmetric synthesis of chiral heterocycles and peptidomimetics. Its documented use as a precursor to protected L-proline demonstrates its utility in constructing conformationally constrained amino acid scaffolds [1]. The terminal bromine atom provides a functional handle for further derivatization, enabling the creation of molecular libraries with defined three-dimensional structures for drug discovery research.

Stereochemical Probe for Biological Systems

As a specific enantiomer (R-configuration, CAS 212690-30-7), this compound serves as a precise tool for studying stereospecific interactions in biological systems. It can be used to probe the active sites of enzymes or receptors that recognize or process amino acids, where the (R)-enantiomer may exhibit different binding kinetics or activity compared to the (S)-enantiomer . This is crucial for understanding structure-activity relationships (SAR) in fields like enzymology and pharmacology.

Development of Bioactive Conjugates

The combination of a reactive bromine handle and a defined chiral center makes (R)-2-Amino-5-bromopentanoic acid suitable for the synthesis of novel bioconjugates and modified biopolymers. The bromine atom can be selectively targeted for nucleophilic substitution to link the amino acid core to diverse payloads, such as fluorescent probes, affinity tags, or other biomolecules [2]. The (R)-stereochemistry ensures the final conjugate has a predictable and uniform three-dimensional orientation, which is essential for applications requiring high molecular precision.

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